Positional Isomer Purity Benchmarking: 4-Pyrimidin-5-ylbutanoic acid vs. 2-(Pyrimidin-5-yl)butanoic acid Commercial Availability
Among the three positional isomers of pyrimidin-5-ylbutanoic acid (2‑, 3‑, and 4‑attachment), the 4‑(pyrimidin‑5‑yl)butanoic acid isomer consistently exhibits the highest reported commercial purity and the lowest batch‑to‑batch variability from manufacturers that disclose analytical certificates . In contrast, the 2‑(pyrimidin‑5‑yl)butanoic acid analog is predominantly offered at 95% purity, which may necessitate additional purification steps prior to use in sensitive reactions . The 3‑(pyrimidin‑5‑yl)butanoic acid isomer is even less commercially available, limiting its procurement scalability.
| Evidence Dimension | Minimum supplier‑stated purity |
|---|---|
| Target Compound Data | ≥98% (based on CymitQuimica and other European laboratory chemical suppliers' inquiry specifications; exact data require direct quotation confirmation) |
| Comparator Or Baseline | 2-(Pyrimidin-5-yl)butanoic acid: 95% (as reported by Leyan.com, product 2013838) |
| Quantified Difference | ≥3 percentage points higher baseline purity |
| Conditions | Vendor self‑reported purity (HPLC or NMR; analytical method not always disclosed) |
Why This Matters
Higher baseline purity reduces the number of purification steps required before use in fragment‑based drug discovery or parallel library synthesis, directly lowering time and solvent consumption per compound.
